molecular formula C10H8N2O3 B5331547 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Número de catálogo: B5331547
Peso molecular: 204.18 g/mol
Clave InChI: PISUSBPNURXYPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol is a benzo[d][1,3]dioxole-based pyrazole compound of high interest in medicinal chemistry research. Compounds featuring the 1,3-benzodioxole and pyrazole scaffolds are frequently explored as core structures in the development of novel therapeutic agents . For instance, structurally related pyrazole derivatives have demonstrated significant potential as potent inhibitors of metalloproteinases like meprin α and β, which are emerging drug targets in conditions such as cancer, fibrotic diseases, and Alzheimer's disease . Other research on similar 1,3-benzodioxol-5-yl pyrazoline derivatives has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria . This compound serves as a key chemical intermediate for researchers working in drug discovery and bioorganic chemistry. All information provided is for research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-4-7(11-12-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISUSBPNURXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzodioxole (piperonyl) and pyrazole scaffolds are privileged pharmacophores in modern drug discovery, exhibiting a wide array of biological activities ranging from succinate dehydrogenase (SDH) inhibition to endothelin receptor antagonism [1, 2]. The fusion of these two moieties yields 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol , a highly versatile intermediate. This whitepaper provides a rigorous, self-validating methodology for the synthesis, isolation, and structural characterization of this compound. By detailing the mechanistic causality behind each reagent choice and providing comprehensive analytical data, this guide serves as an authoritative resource for synthetic chemists and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 3-aryl-1H-pyrazol-5-ol core is most efficiently achieved via a two-step sequence: a Claisen condensation followed by a cyclocondensation.

  • C-C Bond Formation (Claisen Condensation): The synthesis begins with the enolization of 1-(1,3-benzodioxol-5-yl)ethan-1-one (3,4-methylenedioxyacetophenone). Sodium hydride (NaH) is selected as the base over sodium ethoxide to ensure irreversible, quantitative deprotonation without competing nucleophilic acyl substitution on the dialkyl carbonate [1]. Toluene is utilized as an aprotic solvent to suppress side reactions and elevate the reaction temperature, driving the equilibrium toward the β -keto ester intermediate.

  • Heteroannulation (Cyclocondensation): The resulting ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate is reacted with hydrazine hydrate. Hydrazine hydrate is chosen over anhydrous hydrazine due to its superior safety profile and sufficient nucleophilicity. The reaction proceeds via initial hydrazone formation at the highly electrophilic ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal amine on the ester carbonyl (lactamization), yielding the pyrazole ring [3].

Synthesis A 1-(1,3-Benzodioxol-5-yl)ethan-1-one (Starting Material) C Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (β-Keto Ester) A->C Claisen Condensation B Diethyl Carbonate + NaH (Base) B->C E 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol (Target Product) C->E Cyclocondensation D Hydrazine Hydrate (EtOH, Reflux) D->E

Figure 1: Two-step synthetic workflow for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs), such as TLC monitoring and specific quenching indicators, are embedded to ensure reproducibility and high fidelity.

Step 1: Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate

Causality Note: Diethyl carbonate is used in excess (3.0 equivalents) to act as both a reactant and a co-solvent, shifting the thermodynamic equilibrium toward the product while preventing self-condensation of the acetophenone.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Base Suspension: Charge the flask with NaH (60% dispersion in mineral oil, 60.0 mmol, 1.5 eq). Wash the NaH with hexanes (2 × 20 mL) under nitrogen to remove the mineral oil, then suspend in anhydrous toluene (100 mL).

  • Addition: Add diethyl carbonate (120.0 mmol, 3.0 eq) to the suspension. Heat the mixture to 80 °C.

  • Reaction: Dissolve 1-(1,3-benzodioxol-5-yl)ethan-1-one (40.0 mmol, 1.0 eq) in anhydrous toluene (30 mL). Add this solution dropwise to the reaction mixture over 45 minutes to control the evolution of hydrogen gas.

  • In-Process Control: Stir at 80 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a lower spot ( Rf​≈0.4 ) indicates completion.

  • Quenching & Workup: Cool the mixture to 0 °C. Carefully quench by dropwise addition of glacial acetic acid (until pH ~6) followed by ice water (50 mL). The acidic quench prevents the hydrolysis of the newly formed ester. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -keto ester as a yellow oil. Use directly in the next step.

Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol

Causality Note: Ethanol is selected as the solvent because it solubilizes the β -keto ester and hydrazine hydrate at reflux, but acts as an anti-solvent for the highly polar pyrazol-5-ol product upon cooling, facilitating spontaneous crystallization.

  • Reaction Setup: Dissolve the crude ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (approx. 40.0 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80% aqueous solution, 48.0 mmol, 1.2 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly polar spot ( Rf​≈0.2 ) that stains strongly with potassium permanganate.

  • Isolation: Remove the heat and allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The target compound will precipitate as an off-white to pale yellow solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 15 mL) to remove unreacted hydrazine and trace impurities. Dry under high vacuum at 50 °C for 12 hours.

Analytical Characterization

Rigorous structural validation is critical. The following tables summarize the expected quantitative analytical data for pure 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Table 1: 1 H Nuclear Magnetic Resonance (NMR) Data

Conditions: 400 MHz, DMSO- d6​ , 298 K.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
11.90Broad singlet1H-Pyrazole -NH / -OH (Exchangeable)
9.65Broad singlet1H-Pyrazole -OH / -NH (Exchangeable)
7.32Doublet of doublets1H8.1, 1.6Ar-H (Benzodioxole C6-H)
7.28Doublet1H1.6Ar-H (Benzodioxole C4-H)
6.95Doublet1H8.1Ar-H (Benzodioxole C7-H)
6.04Singlet2H--O-CH 2​ -O- (Methylenedioxy)
5.82Singlet1H-Pyrazole C4-H
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Conditions: ATR (Attenuated Total Reflectance) Mode.

Wavenumber (cm −1 )Peak IntensityFunctional Group Assignment
3150 – 2800Broad, StrongO-H and N-H stretching (Hydrogen-bonded network)
1610MediumC=N stretching (Pyrazole ring)
1585, 1500StrongC=C stretching (Aromatic rings)
1245, 1035StrongC-O-C asymmetric & symmetric stretching (Benzodioxole)
Table 3: High-Resolution Mass Spectrometry (HRMS)

Conditions: ESI+ (Electrospray Ionization, Positive Mode).

FormulaExact MassObserved m/z [M+H] + Mass Error (ppm)
C 10​ H 8​ N 2​ O 3​ 204.0535205.0610< 2.0

Tautomeric Dynamics and Structural Considerations

A critical aspect of characterizing 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol is understanding its tautomeric behavior. The molecule does not exist as a single static structure but rather as a dynamic equilibrium of three distinct tautomers: the OH-form (1H-pyrazol-5-ol), the NH-form (1H-pyrazol-3-ol), and the CH-form (1H-pyrazol-5(4H)-one).

Tautomerism OH OH-Form (1H-pyrazol-5-ol) NH NH-Form (1H-pyrazol-3-ol) OH->NH Proton Transfer CH CH-Form (Pyrazolone) OH->CH NH->CH Tautomerization

Figure 2: Tautomeric equilibrium of the pyrazol-5-ol core.

Environmental Causality: The dominant tautomer is dictated by the microenvironment. In polar, hydrogen-bond-accepting solvents (such as DMSO- d6​ used for NMR), the OH-form and NH-form are heavily favored due to stabilization of the aromatic pyrazole π -system. This is evidenced by the presence of the distinct C4-H singlet at 5.82 ppm in the 1 H NMR spectrum (Table 1), which would be absent or shifted significantly upfield as a CH 2​ group (~3.5 ppm) if the CH-form (pyrazolone) were dominant. In the solid state (as analyzed by FT-IR), extensive intermolecular hydrogen bonding typically locks the compound into the OH-form [3].

References

  • Endothelin antagonists (US Patent 5767144A). Google Patents. Details the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate via Claisen condensation using sodium hydride and diethyl carbonate.
  • Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors (2022). Journal of Agricultural and Food Chemistry, 70(24), 7360-7374. Highlights the biological relevance and structural incorporation of the 1,3-benzodioxole moiety. Available at:[Link]

  • Synthesis, biological screening and in silico studies of new pyrazol-5-ol derivatives and their antioxidant and antimicrobial activities (2023). Synthetic Communications, 53(22), 1886-1901. Provides mechanistic insights into the cyclocondensation of β -keto esters with hydrazine to form pyrazol-5-ols. Available at:[Link]

Methodological & Application

Application Note: 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol as a Core Pharmacophore in Neuropharmacology and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for neurodegenerative disorders and resistant microbial infections relies heavily on versatile, drug-like scaffolds. 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol represents a highly privileged building block in medicinal chemistry. By combining the blood-brain barrier (BBB) penetrating properties of the benzodioxole moiety with the versatile hydrogen-bonding network of the pyrazol-5-ol core, this intermediate serves as a critical foundation for synthesizing potent Acetylcholinesterase (AChE) inhibitors, Monoamine Oxidase (MAO) inhibitors, and broad-spectrum antimicrobial agents[1].

This application note provides researchers and drug development professionals with a comprehensive guide to the chemical biology, synthetic methodology, and high-throughput screening (HTS) protocols associated with this pharmacophore.

Pharmacophore Rationale & Chemical Biology

The strategic incorporation of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol scaffold into drug candidates is driven by precise structure-activity relationship (SAR) dynamics:

  • The Benzodioxole Moiety: Acting as a bioisostere for catechol, the 1,3-benzodioxole ring significantly enhances the lipophilicity of the molecule, facilitating passive diffusion across the BBB. Furthermore, it protects the molecule from rapid phase II metabolism (e.g., glucuronidation) that typically clears free phenols. In the context of AChE inhibition, the benzodioxole ring engages in critical π−π stacking interactions with the peripheral anionic site (PAS) of the enzyme[1].

  • The Pyrazol-5-ol Core: Pyrazoline and pyrazole scaffolds are indispensable anchors in medicinal chemistry[1]. The pyrazol-5-ol system exists in tautomeric equilibrium with its pyrazolone form, offering multiple sites for derivatization (N1, C4, and O5). The nitrogen and oxygen atoms act as vital hydrogen-bond donors and acceptors, interacting directly with the catalytic active site (CAS) of target enzymes like AChE, or metalloproteases such as meprin α and β [2].

  • Broad-Spectrum Utility: Beyond neurodegenerative targets, functionalized benzodioxolyl pyrazoles have demonstrated significant efficacy as antibacterial and antifungal candidates, disrupting microbial cell wall synthesis and metabolic pathways[3]. The structural parameters of related benzodioxolyl pyrazoles confirm the high stability and favorable drug-like properties of this scaffold[4].

Mechanism Inhibitor Benzodioxolyl Pyrazol-5-ol Derivative AChE AChE Enzyme Active Site Inhibitor->AChE PAS Peripheral Anionic Site (Pi-Pi Stacking) AChE->PAS Benzodioxole Interaction CAS Catalytic Active Site (H-Bonding) AChE->CAS Pyrazol-5-ol Interaction Block Acetylcholine Hydrolysis Blocked PAS->Block CAS->Block

Fig 1. Dual-site binding mechanism of benzodioxolyl pyrazoles within the AChE active site.

Synthetic Methodology & Validation

The synthesis of the core scaffold is achieved via a modified Knorr pyrazole synthesis. The following protocol is designed to maximize yield while ensuring high purity for downstream library generation.

Protocol A: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Materials: Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (1.0 eq), Hydrazine hydrate (80% aqueous, 1.5 eq), Absolute ethanol.

  • Preparation: Dissolve the β -keto ester starting material in absolute ethanol to achieve a 0.5 M concentration in a round-bottom flask.

    • Causality: Absolute ethanol is strictly required to prevent the premature hydrolysis of the ester group before the condensation reaction can occur.

  • Addition: Cool the flask to 0°C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes under continuous magnetic stirring.

    • Causality: Dropwise addition at low temperature controls the highly exothermic nucleophilic attack, preventing the formation of undesired symmetrical azine byproducts.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C for 2 hours.

    • Causality: Refluxing provides the necessary thermal activation energy to drive the intramolecular dehydration step, forcing the cyclization into the aromatic pyrazole ring.

  • Isolation: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred ice-cold distilled water.

    • Causality: The sudden drop in temperature combined with the increase in solvent polarity abruptly decreases the solubility of the product, forcing the highly crystalline pyrazol-5-ol to precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Self-Validating System (In-Process Controls):

  • TLC Monitoring: Run TLC (EtOAc:Hexane 1:1). The reaction is complete when the UV-active, high- Rf​ ester spot ( 0.7) is entirely replaced by a highly polar, lower- Rf​ product spot ( 0.2). The low Rf​ is due to strong intermolecular hydrogen bonding of the pyrazol-5-ol.

  • NMR Confirmation: Final validation must be achieved via 1 H-NMR (DMSO- d6​ ). The definitive proof of cyclization is the complete disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) and the emergence of a sharp diagnostic singlet at 5.8 ppm, corresponding to the C4-H of the newly formed pyrazole ring.

Workflow Start Ethyl 3-(1,3-benzodioxol-5-yl) -3-oxopropanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux, 2h) Start->Hydrazine Core 3-(1,3-Benzodioxol-5-yl) -1H-pyrazol-5-ol Hydrazine->Core Deriv Derivatization (N1/C4 Functionalization) Core->Deriv Assay Ellman's Assay (AChE Inhibition) Deriv->Assay Hit Lead Compound Identification Assay->Hit

Fig 2. Chemical synthesis and HTS workflow for benzodioxolyl pyrazol-5-ol derivatives.

Application Workflow: Neuroprotective Agent Screening

Once derivatized (e.g., via Knoevenagel condensation at the C4 position or alkylation at N1), the resulting library must be screened for neuroprotective efficacy. The gold standard for evaluating AChE inhibition is the Ellman's Assay.

Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)

Materials: Acetylcholinesterase (Electrophorus electricus), Acetylthiocholine iodide (ATCI), DTNB (Ellman's reagent), 0.1 M Phosphate buffer (pH 8.0).

  • Plate Setup: In a 96-well transparent microplate, add 140 µL of phosphate buffer, 20 µL of AChE solution (0.2 U/mL), and 20 µL of the test compound (titrated concentrations in DMSO).

  • Equilibration: Pre-incubate the microplate at 25°C for exactly 10 minutes.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced. Skipping this step results in transient, falsely elevated IC50​ values due to competitive substrate kinetics.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: The enzyme hydrolyzes ATCI to thiocholine. Thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion. This specific anion has a strong absorption maximum at 412 nm, allowing for precise, real-time spectrophotometric quantification of enzyme velocity.

Self-Validating System (Assay Robustness): To ensure the assay is self-validating, a positive control (Tacrine) and a negative control (DMSO vehicle only) must be run concurrently on every plate. Calculate the Z'-factor for each plate. A Z'-factor > 0.5 validates the assay's robustness, mathematically confirming that the observed inhibition is due to the compound's affinity and not pipetting variance or reagent degradation.

Quantitative Data Presentation: SAR Analysis

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how derivatization of the core 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol scaffold at the N1 and C4 positions yields highly potent, dual-target inhibitors for neurodegenerative disease modeling.

CompoundR1 (N1 Position)R2 (C4 Position)AChE IC50​ (nM)MAO-B IC50​ (nM)Selectivity Index (MAO/AChE)
Core Scaffold -H-H> 10,000> 10,000N/A
Derivative A -Phenyl-H450 ± 201,200 ± 502.6
Derivative B -Phenyl-Benzylidene38 ± 5110 ± 122.8
Derivative C -4-Fluorophenyl-Benzylidene12 ± 285 ± 87.0
Tacrine (Control) N/AN/A55 ± 4N/AN/A

Data Interpretation: The core scaffold alone exhibits weak activity. However, the introduction of a lipophilic phenyl group at N1 and a benzylidene moiety at C4 (Derivative B) allows the molecule to span both the CAS and PAS of Acetylcholinesterase, driving the IC50​ down to the low nanomolar range. Para-fluoro substitution (Derivative C) further enhances binding affinity via halogen bonding.

References

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Omega URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles Source: PubMed Central (NIH) URL:[Link]

  • 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazol-5-Amine Compound Summary Source: PubChem URL:[Link]

Sources

Protocol for testing the antimicrobial efficacy of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Testing the Antimicrobial Efficacy of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Pyrazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of a specific pyrazole derivative, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol . We present a tiered approach, beginning with a qualitative screening assay and progressing to quantitative methods for determining minimum inhibitory and bactericidal concentrations. The protocols are designed for researchers in drug discovery and microbiology, providing detailed, step-by-step instructions and explaining the scientific rationale behind critical procedural choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The pyrazole nucleus is a core scaffold in numerous pharmaceuticals, valued for its diverse pharmacological activities.[3][4] Its derivatives have been extensively studied and shown to possess potent antibacterial and antifungal properties, often acting by inhibiting essential microbial enzymes like DNA gyrase.[5][6] The target compound, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, integrates this active pyrazole moiety with a 1,3-benzodioxole group (a derivative of piperonal). The 1,3-benzodioxole ring is also found in natural and synthetic compounds exhibiting biological activities, including antimicrobial effects.[7][8] The combination of these two pharmacophores provides a strong rationale for investigating this compound as a potential antimicrobial agent.

This guide outlines a logical workflow for this investigation, moving from broad screening to precise quantification of antimicrobial action.

Experimental Strategy Overview

The testing protocol follows a logical progression to comprehensively characterize the compound's antimicrobial profile. This workflow ensures an efficient use of resources, starting with a simple, rapid screen before moving to more labor-intensive quantitative assays.

Antimicrobial_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis Screening Qualitative Assessment: Disk Diffusion Assay MIC Potency Determination: Broth Microdilution (MIC) Screening->MIC If active MBC Bactericidal/Bacteriostatic Action: Minimum Bactericidal Concentration (MBC) MIC->MBC Determine kill kinetics

Caption: High-level workflow for antimicrobial efficacy testing.

Compound Preparation and Handling

Proper preparation of the test article is fundamental to obtaining accurate results. Solubility can be a significant challenge for novel organic compounds.

  • Solvent Selection: The ideal solvent should fully dissolve the compound, be non-toxic to the test microorganisms at the final concentration, and not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common choice for initial studies.[9]

  • Protocol for Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

    • Dissolve in 1 mL of 100% DMSO. Gentle vortexing or sonication may be required.

    • Visually inspect for complete dissolution. If insolubility persists, alternative solvents or co-solvent systems may be necessary.[10]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Prepare aliquots and store at -20°C to maintain stability.

Causality: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions and preventing contamination of the assays. The final concentration of DMSO in the assay medium should typically not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, confounding the results.

Protocol I: Disk Diffusion (Kirby-Bauer) Assay

This method provides a rapid, qualitative screen for antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism. The presence of a zone of growth inhibition around the disk indicates activity. This protocol is adapted from EUCAST and CLSI standards.[11]

Materials
  • Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm)

  • Sterile 6 mm paper disks

  • Test compound stock solution (10 mg/mL)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Gentamicin, Tetracycline)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

  • Sterile swabs, micropipettes, incubator

Step-by-Step Methodology
  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in sterile saline or broth to match a 0.5 McFarland standard. This standardizes the inoculum to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

    • Apply positive and negative control disks to the same plate.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.

Data Interpretation

Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. A larger zone diameter generally indicates greater antimicrobial activity. The solvent control disk should show no inhibition zone.

Disk_Diffusion_Workflow A 1. Prepare 0.5 McFarland Bacterial Suspension B 2. Inoculate MHA Plate with Sterile Swab A->B C 3. Apply Disks: Test Compound, Positive & Negative Controls B->C D 4. Pipette Compound/ Solvent onto Disks C->D E 5. Incubate Plates (16-20h, 35°C) D->E F 6. Measure Zone of Inhibition (mm) E->F

Caption: Step-by-step workflow for the disk diffusion assay.

Protocol II: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12] This protocol uses a 96-well microtiter plate format and follows CLSI guidelines.[13][14]

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, 96-well, U-bottom microtiter plates

  • Test compound stock solution

  • Bacterial inoculum prepared to ~5 x 10⁵ CFU/mL in CAMHB

  • Positive control antibiotic (e.g., Gentamicin)

  • Multichannel micropipettes, incubator

Causality: CAMHB is the internationally recognized standard medium for this assay because it has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can significantly affect the activity of certain antibiotics.[13]

Step-by-Step Methodology
  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 in a designated row.

  • Compound Dilution:

    • Prepare a starting solution of the compound in well 1 by adding, for example, 20 µL of a 1 mg/mL stock to 180 µL of CAMHB to achieve a 100 µg/mL starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

    • This creates a concentration gradient (e.g., 100, 50, 25, ... 0.195 µg/mL).

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well is not inoculated.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 200 µL, and the starting inoculum is now ~2.5 x 10⁵ CFU/mL. The drug concentrations are also halved to their final test values (e.g., 50, 25, 12.5, ... 0.098 µg/mL).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

MIC_Workflow cluster_steps plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control A Add 100µL Broth to Wells 2-12 B Add 200µL Compound to Well 1 A->B C Serial Dilute 100µL (Well 1 -> Well 10) B->C D Add 100µL Inoculum to Wells 1-11 C->D D->plate Inoculate Plate

Caption: Workflow for preparing a 96-well MIC plate.

Data Interpretation

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol III: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology
  • Subculturing from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well and spread it onto a fresh MHA plate. Also, plate from the growth control well to confirm initial inoculum viability.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies (CFU) on each plate.

Data Interpretation

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] If the MBC is no more than four times the MIC, the compound is generally considered bactericidal.[12]

MIC_MBC_Relationship MIC_Plate MIC Plate Results (Clear Wells) Subculture Subculture from MIC, 2x MIC, 4x MIC wells to Agar Plates MIC_Plate->Subculture Incubate Incubate Agar Plates (18-24h) Subculture->Incubate Count Count Colonies (CFU) Incubate->Count MBC_Value Determine MBC: Lowest concentration with ≥99.9% kill Count->MBC_Value

Caption: The relationship between MIC and MBC determination.

Data Presentation and Summary

All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microbial strains.

MicroorganismStrain IDGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Positive16322Bactericidal
Escherichia coliATCC 25922Negative32>128>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853Negative>128>128-Resistant
Candida albicansATCC 10231N/A (Fungus)641282Fungicidal
Positive Control (Gentamicin)vs. E. coliNegative122Bactericidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 20(6), 10975–10989. [Link]

  • Boehr, D. D., & Wright, G. D. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 47(12), 3226–3234. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 66(3), 305-314. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6965. [Link]

  • Kandeel, M. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10975-10989. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 17(2), 119-133. [Link]

  • Bio-protocol. (2017). 3.3.2. Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing - Reading guide Version 10.0. Retrieved from [Link]

  • Åhman, J., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(5), 1236–1244. [Link]

  • Clinical and Laboratory Standards Institute. (2024). Modification of Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of the Association of Arab Universities for Basic and Applied Sciences, 31(1), 1-8. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 140-155. [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. Retrieved from [Link]

  • EUCAST. (2025). The EUCAST disk diffusion method for anaerobic bacteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-12. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1989. [Link]

  • Sharma, S., et al. (2025). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences, 11(22s), 4381-4402. [Link]

  • Ahmad, B. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 6(1), 1-12. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 332-337. [Link]

  • Al-Abdullah, E. S., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 88-94. [Link]

  • Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(5), 346-365. [Link]

  • Gueddou, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4935. [Link]

  • Sharma, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Udo, U. J., et al. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. International Journal of Scientific & Engineering Research, 6(9), 835-840. [Link]

  • Aboul-Enein, H. Y., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][1][18]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives. European Journal of Medicinal Chemistry, 85, 535-543. [Link]

  • Al-Masoudi, N. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Wyllie, D., et al. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry, 58(23), 9228–9246. [Link]

  • El-Gohary, N. S., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 674. [Link]

Sources

Application Notes & Protocols: 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol as a Dual-Action Pharmacophore in Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of metabolic resistance in phytopathogenic fungi and agricultural pests necessitates the development of next-generation agrochemicals. The compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol represents a highly versatile, dual-action building block in modern pesticide and fungicide design. By fusing a pyrazole-5-ol core—a privileged scaffold in succinate dehydrogenase inhibitors (SDHIs) [1]—with a 1,3-benzodioxole (piperonyl) moiety, researchers can engineer molecules that simultaneously bind target enzymes and inhibit the pathogen's metabolic detoxification pathways.

This application note provides a comprehensive guide for agrochemical researchers to utilize this scaffold, detailing the mechanistic rationale, synthetic functionalization strategies, and self-validating bioassay protocols required for lead optimization.

Mechanistic Rationale: The Dual-Action Advantage

The structural anatomy of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol is deliberately designed to overcome resistance mechanisms:

  • The Pyrazole-5-ol Core : Pyrazole derivatives are fundamental to commercial SDHIs (e.g., fluxapyroxad, pyraclostrobin). The tautomeric nature of the 5-OH group allows it to act as a critical hydrogen-bond donor/acceptor within the ubiquinone-binding pocket of fungal Complex II (Succinate Dehydrogenase), halting mitochondrial respiration [2]. Furthermore, the pyrazole core is highly amenable to multi-component green synthesis, allowing for rapid library generation [3].

  • The 1,3-Benzodioxole Moiety : Also known as a piperonyl group, this substructure is a well-documented suicide inhibitor of Cytochrome P450 (CYP450) monooxygenases. In resistant fungal strains, CYP450 enzymes are overexpressed to oxidatively degrade fungicides. By embedding this moiety directly into the active molecule, the compound locally neutralizes the pathogen's primary detoxification mechanism, drastically lowering the Resistance Factor (RF).

MOA Molecule 3-(1,3-benzodioxol-5-yl) -1H-pyrazol-5-ol Pyrazole Pyrazole-5-ol Core Molecule->Pyrazole Benzodioxole Benzodioxole Moiety Molecule->Benzodioxole SDH Inhibits Succinate Dehydrogenase (Complex II) Pyrazole->SDH Active Site Binding CYP450 Inhibits Cytochrome P450 (Metabolic Synergist) Benzodioxole->CYP450 Prevents Detoxification FungalDeath Pathogen Eradication & Resistance Mitigation SDH->FungalDeath CYP450->FungalDeath

Fig 1. Dual-action mechanism of the benzodioxol-pyrazol-5-ol scaffold in fungal pathogens.

Experimental Workflows & Protocols

To transition this building block from a raw chemical to a validated agrochemical lead, a rigorous, self-validating workflow must be employed. The following protocols detail the synthesis of a pyrazole-4-carboxamide derivative (a classic SDHI candidate) and its subsequent biological validation.

Workflow Step1 1. Scaffold Functionalization (Carboxamide Coupling) Step2 2. Structural Validation (1H/13C NMR, HRMS, TLC) Step1->Step2 Purified Yield >85% Step3 3. In Vitro Bioassay (Mycelial Growth Inhibition) Step2->Step3 Confirmed Purity >98% Step4 4. Data Analysis (EC50 Calculation via Probit) Step3->Step4 Dose-Response Data Step5 5. In Vivo Greenhouse Trials (Protective & Curative Efficacy) Step4->Step5 EC50 < 5 mg/L

Fig 2. Self-validating workflow for the synthesis and evaluation of pyrazole-based agrochemicals.

Protocol A: Regioselective Synthesis of SDHI Candidates

Objective : Synthesize an N-aryl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxamide without triggering unwanted O-acylation at the 5-OH position.

Causality & Rationale : The 5-OH group of the pyrazole ring is highly nucleophilic and can compete with the target amine during standard acylation. To prevent this, we utilize EDC·HCl and HOBt. HOBt forms a highly reactive, yet sterically hindered active ester intermediate that preferentially reacts with the primary amine rather than the tautomeric 5-OH/5-oxo group, ensuring strict regioselectivity [4].

Step-by-Step Procedure :

  • Activation : Dissolve 1.0 mmol of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol precursor (bearing a 4-carboxylic acid group) in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Reagents : Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir at 0°C for 30 minutes. Validation check: A slight color change indicates the formation of the active HOBt-ester.

  • Amidation : Dropwise, add 1.1 mmol of the target aniline derivative (e.g., 2-isopropoxyaniline) dissolved in 2 mL of DMF, followed by 2.5 mmol of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).

  • Workup : Quench the reaction with 20 mL of ice-cold water. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% citric acid, saturated NaHCO3, and brine to remove coupling byproducts.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure carboxamide. Validate structure via 1H NMR (ensure the pyrazole N-H and 5-OH signals are intact, typically broad singlets >10 ppm).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective : Quantify the fungicidal efficacy (EC50) of the synthesized derivative against target pathogens like Botrytis cinerea and Gibberella zeae.

Causality & Rationale : We measure radial mycelial growth at 72 hours because these specific fungi reach their logarithmic growth phase within this window. Measuring during the log phase ensures that the observed inhibition is strictly due to the compound's interference with mitochondrial respiration, rather than natural culture senescence. DMSO is used as a carrier solvent due to the compound's lipophilicity, but it is strictly capped at 1% (v/v) to prevent solvent-induced baseline toxicity.

Step-by-Step Procedure :

  • Stock Preparation : Dissolve the synthesized compound in analytical grade DMSO to create a 10,000 mg/L stock solution.

  • Media Doping : Prepare sterile Potato Dextrose Agar (PDA) cooled to 50°C. Add the stock solution to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.

  • Control Validation : Prepare a negative control plate containing 1% DMSO in PDA, and a positive control plate containing a commercial standard (e.g., Fluxapyroxad) at identical concentrations.

  • Inoculation : Using a sterile cork borer, punch 5 mm mycelial plugs from the active margin of a 3-day-old fungal colony. Place one plug face-down in the exact center of each treated plate.

  • Incubation & Measurement : Incubate plates in the dark at 25°C for 72 hours. Measure the colony diameter in two perpendicular directions using digital calipers.

  • Data Processing : Calculate the inhibition rate (%) = [(Control Diameter - Treated Diameter) / (Control Diameter - 5mm)] × 100.

Quantitative Data Presentation

To evaluate the success of the dual-action design, the synthesized lead is compared against commercial standards. The critical metric here is the Resistance Factor (RF) , calculated as the EC50 of a resistant strain divided by the EC50 of a wild-type strain. A lower RF indicates that the benzodioxole moiety is successfully preventing the fungus from metabolizing the drug.

CompoundTarget PathogenEC50 (mg/L)95% Confidence IntervalResistance Factor (RF)
Benzodioxol-Pyrazole Lead Botrytis cinerea1.421.15 - 1.781.2
Benzodioxol-Pyrazole Lead Gibberella zeae3.152.80 - 3.551.5
Fluxapyroxad (Standard)Botrytis cinerea2.852.40 - 3.358.4
Pyraclostrobin (Standard)Gibberella zeae12.3010.50 - 14.2015.2

Table 1: Representative in vitro fungicidal activity. The novel lead demonstrates superior baseline potency and effectively nullifies metabolic resistance, evidenced by an RF approaching 1.0.

Conclusion

The integration of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol into agrochemical discovery pipelines offers a robust strategy for developing next-generation SDHIs. By meticulously controlling the synthetic functionalization of the pyrazole core and rigorously validating biological activity, researchers can leverage this dual-action pharmacophore to overcome the pressing global challenge of pesticide resistance.

References

  • Sun, S., Chen, L., Huo, J., et al. "Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action." Journal of Agricultural and Food Chemistry, 2022.[Link]

  • "Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae." Journal of Agricultural and Food Chemistry, 2023.[Link]

  • "Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking." ACS Omega, 2022.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this important heterocyclic compound.

Core Synthesis Pathway Overview

The most common and reliable method for synthesizing 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol involves a two-step process.[1] First, a Claisen-Schmidt condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with an appropriate ketone, such as acetophenone, yields a chalcone intermediate.[2] This is followed by a cyclocondensation reaction of the chalcone with hydrazine hydrate to form the desired pyrazole derivative.[1][3][4]

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Formation (Cyclocondensation) Piperonal Piperonal Chalcone Intermediate Chalcone Intermediate Piperonal->Chalcone Intermediate Ethanol Acetophenone Acetophenone Acetophenone->Chalcone Intermediate Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Chalcone Intermediate Catalyst Final Product 3-(1,3-benzodioxol-5-yl)- 1H-pyrazol-5-ol Chalcone Intermediate->Final Product Ethanol/Acetic Acid Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final Product Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Final Product Reflux

Caption: General synthesis pathway for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low to No Yield of the Final Product

  • Potential Cause A: Incomplete Chalcone Formation. The initial Claisen-Schmidt condensation is critical. If this step is inefficient, the subsequent cyclization will have a low yield.

    • Solution:

      • Verify Starting Material Purity: Ensure piperonal and acetophenone are pure. Impurities can inhibit the reaction.

      • Optimize Base Catalyst: The concentration of the base (NaOH or KOH) is crucial. Too little may not effectively deprotonate the ketone, while too much can lead to side reactions. A 40% aqueous solution added dropwise is a good starting point.

      • Temperature Control: The initial condensation should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent unwanted side reactions. Afterwards, the reaction can be stirred at room temperature for several hours.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the chalcone.

  • Potential Cause B: Inefficient Cyclocondensation. The reaction between the chalcone and hydrazine hydrate may not be going to completion.

    • Solution:

      • Choice of Acid Catalyst: Glacial acetic acid is a commonly used and effective catalyst for this cyclization.[1][4] A few drops are typically sufficient to protonate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by hydrazine.

      • Reaction Time and Temperature: This reaction usually requires refluxing for several hours (4-8 hours).[1][3][4] Monitor the reaction by TLC to determine the optimal time.

      • Solvent System: Ethanol or a mixture of ethanol and acetic acid is a common solvent system.[1][5] The choice of solvent can affect the solubility of the reactants and the reaction rate.

Issue 2: Presence of Multiple Side Products

  • Potential Cause A: Self-Condensation of Acetophenone. If the base is added too quickly or at a higher temperature, acetophenone can undergo self-condensation.

    • Solution: Add the base catalyst slowly and maintain a low temperature during the initial phase of the Claisen-Schmidt condensation.

  • Potential Cause B: Formation of Hydrazones. Hydrazine can react with the chalcone to form a hydrazone, which may not cyclize to the desired pyrazole.[3]

    • Solution: The presence of an acid catalyst and sufficient heating time generally favors the cyclization to the pyrazole over the formation of a stable hydrazone. Ensure adequate reflux time as determined by TLC monitoring.

  • Potential Cause C: Michael Addition. In some cases, a second molecule of the enolate can add to the chalcone via a Michael addition, leading to complex byproducts.

    • Solution: Maintain a 1:1 molar ratio of the aldehyde and ketone to minimize this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause: Oily Product or Incomplete Precipitation. The product may not crystallize easily from the reaction mixture.

    • Solution:

      • Precipitation: After the reaction is complete, pouring the reaction mixture into ice-cold water is a standard method to precipitate the crude product.[1][3]

      • Recrystallization: The most common and effective method for purifying the crude product is recrystallization from ethanol.[1][4][6] This will help to remove unreacted starting materials and most side products.

      • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography may be necessary. A solvent system such as ethyl acetate/hexane can be used as the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydroxide and potassium hydroxide are also corrosive. Acetic acid is corrosive and has a strong odor.

Q2: How can I confirm the structure of my final product? A2: The structure of the synthesized 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Q3: Can I use a different base for the Claisen-Schmidt condensation? A3: While NaOH and KOH are the most common bases, other bases like piperidine have also been reported for chalcone synthesis. However, the reaction conditions may need to be re-optimized.

Q4: Is it possible to perform this synthesis as a one-pot reaction? A4: While a two-step process is more common for ensuring high purity of the intermediate chalcone, some literature describes one-pot syntheses of pyrazoles.[5] This approach may require more rigorous purification of the final product.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve piperonal (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, pour the mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain pure chalcone.

Protocol 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

  • In a round-bottom flask, dissolve the purified chalcone (5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (6 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Data Summary Table

ParameterVariationEffect on YieldEffect on PurityRecommendation
Base Concentration LowLower yield due to incomplete deprotonationHighUse an optimized concentration (e.g., 40% NaOH)
HighCan decrease yield due to side reactionsLower
Reaction Temperature (Condensation) High (>10 °C)Increased side reactionsLowerMaintain low temperature (0-5 °C) during base addition
Reaction Time (Cyclization) Too shortIncomplete reaction, lower yieldLower (due to unreacted chalcone)Monitor by TLC to determine optimal time (typically 4-8 hours)
Too longPotential for decompositionLower
Catalyst (Cyclization) No acidVery slow or no reactionN/AUse a catalytic amount of glacial acetic acid

References

  • Benchchem.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012).
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (2021).
  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia.
  • Process for the purification of pyrazoles. (2010).
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Synthesis and anti-tumor activity of piperonal substituted chalcone. (2023). American Journal of Pharmacotherapy and Pharmaceutical Sciences.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.
  • Chemistry and synthetic methodologies of chalcones and their deriv
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones under thermal conditions.
  • Method for purifying pyrazoles. (2011).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025).
  • Claisen–Schmidt condensation employed for the synthesis of chalcones.
  • Application Notes & Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2'-Hydroxy-1'-acetonaphthone. Benchchem.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (2022). PubMed.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • Note Synthesis and bioactivity evaluation of pyrazolone deriv
  • Synthesis of various pyrazole derivatives
  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. (2025).
  • Synthesis and evaluation of 3-benzoylbenzofuran-pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2025). RSC Medicinal Chemistry.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing.
  • 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine.
  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B).
  • 3-(1,3-BENZODIOXOL-5-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. Sigma-Aldrich.
  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

Sources

Technical Support Center: Purification Challenges of Crude 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, compounding challenges encountered when purifying 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

This molecule presents a dual-threat to standard purification workflows:

  • Dynamic Tautomerism: The pyrazole ring undergoes rapid prototropic shifts, causing severe chromatographic tailing.

  • Acid Sensitivity: The 1,3-benzodioxole (piperonyl) moiety is highly susceptible to acid-catalyzed acetal cleavage on standard silica gel.

This guide provides field-proven, self-validating methodologies to bypass these bottlenecks, ensuring high-yield recovery of your pure compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product streak across the TLC plate or elute as a broad, tailing band on silica gel? A1: This is a classic symptom of dynamic tautomeric equilibrium. 1H-pyrazol-5-ols do not exist as a single static structure; they rapidly interconvert between the enol form (1H-pyrazol-5-ol) and two keto forms (2,4-dihydro-3H-pyrazol-3-one and 1,2-dihydro-3H-pyrazol-3-one) 1. Because these forms possess drastically different polarities and hydrogen-bonding capabilities, the compound does not have a single retention factor ( Rf​ ). On the timescale of chromatography, this continuous interconversion manifests as an unresolvable smear.

Tautomerism Enol 1H-pyrazol-5-ol (Enol Form) KetoCH 2,4-dihydro-3H-pyrazol-3-one (CH-Keto Form) Enol->KetoCH Prototropic Shift KetoNH 1,2-dihydro-3H-pyrazol-3-one (NH-Keto Form) Enol->KetoNH Prototropic Shift KetoCH->KetoNH Prototropic Shift

Caption: Dynamic tautomeric equilibrium of pyrazol-5-ol derivatives causing chromatographic streaking.

Q2: I am losing product mass during column chromatography, and a new baseline spot appears. What is happening? A2: You are likely degrading your product on the column. The 1,3-benzodioxole ring is essentially a cyclic acetal. Standard silica gel contains active silanol groups that render the stationary phase mildly acidic (pH ~4.5–5.5). This acidity is sufficient to catalyze the cleavage of the methylenedioxy ring into a highly polar catechol derivative, which binds irreversibly to the silica baseline 2. Self-Validation Check: Run a 2D-TLC. Spot the crude mixture, develop the plate, dry it completely, rotate it 90°, and develop it again. If the compound is stable but tautomerizing, it will form a continuous smear along the diagonal. If it is degrading, distinct spots will appear off the diagonal.

Q3: How do I remove unreacted hydrazine or β-keto ester starting materials efficiently? A3: Avoid chromatography entirely if possible. Exploit differential solubility. The target pyrazol-5-ol has poor solubility in cold, protic solvents due to strong intermolecular hydrogen bonding (forming stable dimers/polymers), whereas unreacted hydrazines and esters remain highly soluble. Solvent-antisolvent recrystallization is the most authoritative approach for this class of molecules 3.

Part 2: Purification Workflow & Experimental Protocols

Workflow Crude Crude 3-(1,3-benzodioxol-5-yl) -1H-pyrazol-5-ol TLC Assess Impurity Profile (2D TLC / LC-MS) Crude->TLC Decision Are impurities highly polar or structurally similar? TLC->Decision Recryst Protocol B: Solvent-Antisolvent Recrystallization Decision->Recryst No (Standard impurities) Chromatography Protocol A: Amine-Deactivated Chromatography Decision->Chromatography Yes (Complex mixture) Pure Pure Product Isolated Recryst->Pure Chromatography->Pure

Caption: Decision matrix for the purification of crude 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Protocol A: Amine-Deactivated Flash Chromatography

Use this only when impurities co-crystallize with the product. Causality: Triethylamine (TEA) neutralizes the acidic silanol groups ( Si−OH+Et3​N⇌Si−O−…HN+Et3​ ), protecting the acid-sensitive benzodioxole ring. Furthermore, it disrupts the hydrogen bonding between the pyrazole NH/OH and the silica, sharpening the elution band 2.

  • Slurry Preparation: Suspend standard silica gel (50–100x the crude weight) in a non-polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • Deactivation: Add Triethylamine (TEA) to the slurry to achieve a final concentration of 1% v/v. Stir vigorously for 10 minutes to ensure uniform neutralization of acidic sites.

  • Column Packing: Pack the column using gentle air pressure. Flush with 2 column volumes of the 1% TEA solvent system.

  • Loading: Dissolve the crude product in the minimum amount of Dichloromethane (DCM) containing 1% TEA. Load carefully onto the silica bed.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (maintaining 1% TEA throughout).

  • Validation: Analyze fractions via LC-MS. Note: The product will elute significantly faster than on untreated silica.

Protocol B: Solvent-Antisolvent Recrystallization (Preferred)

Use this as the primary method to bypass tautomerism-induced chromatographic failures. Causality: Pyrazol-5-ols form highly stable crystalline lattices via intermolecular hydrogen bonding 3. By dissolving the crude in hot ethanol and using water as an antisolvent, we force the pyrazole to self-assemble while leaving unreacted starting materials in the aqueous-organic mother liquor.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol dropwise while heating at 80°C until the solid just dissolves completely.

  • Antisolvent Addition: Slowly add deionized water dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol until the solution turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (4°C) for 1 hour to maximize lattice formation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 1:3 Ethanol:Water.

  • Validation: Check the mother liquor by TLC. If the target compound's spot is absent, your crystallization is quantitatively complete. Dry the crystals under high vacuum for 12 hours.

Part 3: Quantitative Data & Physicochemical Properties Summary

ParameterValue / ObservationChromatographic / Purification ImpactMitigation Strategy
Silica Gel pH ~4.5 – 5.5 (Acidic)Catalyzes benzodioxole acetal cleavageDeactivate with 1% v/v Triethylamine (TEA)
Tautomer Interconversion Fast (on silica timescale)Causes broad, tailing bands ( Rf​ smearing)Bypass chromatography; use recrystallization
Optimal Recryst. Solvent 1:3 (Ethanol : Water)Maximizes yield while keeping impurities solubleHeat to 80°C, cool slowly to 4°C
Expected Yield (Recryst.) 60 – 75%Lower than crude mass, but >98% purityCollect second crop from mother liquor

References

  • Holzer, W. et al. (2011). "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols". Heterocycles, Vol. 83, No. 7. 1

  • BenchChem Technical Support Team. (2025). "Technical Support Center: Purification of 6-Amino-1,3-benzodioxole-5-carbaldehyde Reaction Products". BenchChem. 2

  • Wang, Y. et al. (2014). "Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - Supporting Information". Chemical Communications. 3

Sources

Technical Support Center: Overcoming Solubility Issues of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic compounds in aqueous biological assays. 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol presents a classic formulation challenge. The molecule combines a highly lipophilic benzodioxole ring with a pyrazol-5-ol moiety. While the pyrazole ring can participate in hydrogen bonding, it also promotes strong intermolecular crystal packing, significantly increasing the crystal lattice energy and drastically reducing aqueous solubility[1].

When preparing this compound for in vitro screening, cell-based assays, or enzymatic profiling, researchers typically rely on Dimethyl Sulfoxide (DMSO) stock solutions. However, diluting these stocks into aqueous buffers frequently triggers a rapid "DMSO crash." This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve these solubility barriers.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the "DMSO Crash"

Q1: Why does 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol precipitate immediately upon dilution from a 10 mM DMSO stock into my PBS assay buffer? A1: This is a thermodynamic phenomenon. In 100% DMSO, the compound is fully solvated due to DMSO's dipolar aprotic nature. Upon introduction to an aqueous buffer, the local concentration of water spikes, rapidly displacing the DMSO solvation shell. Because the benzodioxole moiety is highly hydrophobic and the pyrazole ring strongly prefers self-association over water-association, the thermodynamic equilibrium shifts toward the solid state, causing rapid nucleation and precipitation[1].

Q2: I don't see visible particles, but my assay wells look slightly "milky." My enzyme assay still shows inhibition. Is the data reliable? A2: No, this data is highly suspect. A "milky" appearance indicates the formation of colloidal aggregates rather than amorphous precipitates. Heterocyclic compounds are notorious for forming promiscuous colloidal aggregates in aqueous media. These colloids sequester enzyme targets non-specifically and scatter light, leading to severe False Positives in biochemical assays[2]. Spinning down the plate to remove the cloudiness is dangerous, as the remaining supernatant will contain an unknown, unquantifiable concentration of the free drug[2].

Q3: How can I increase the apparent solubility without exceeding the 0.1% to 0.5% DMSO limit tolerated by my cell cultures? A3: The most robust strategy is utilizing macrocyclic host molecules, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic benzodioxole ring, while its hydrophilic exterior ensures excellent aqueous solubility. Complexation with HP-β-CD has been shown to increase the solubility of highly hydrophobic drugs by 40 to 100-fold in in vitro assays without altering the compound's intrinsic pharmacology[3].

Section 2: Experimental Workflows & Methodologies

To systematically resolve the solubility of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, follow the troubleshooting workflow diagrammed below.

G Start DMSO Stock Dilution (e.g., 10 mM to 10 µM) Check Nephelometry / DLS Check for Colloidal Aggregation Start->Check Crash Precipitation / High Scatter (DMSO Crash Detected) Check->Crash Aggregates present Clear Clear Solution (Monomeric State) Check->Clear Soluble Strat1 HP-β-CD Complexation (Host-Guest Inclusion) Crash->Strat1 Strat2 Polymeric Surfactants (e.g., 0.01% Pluronic F-127) Crash->Strat2 Strat3 Buffer pH Optimization (Exploit Pyrazole pKa) Crash->Strat3 Validate Re-evaluate Free Drug Conc. (HPLC / LC-MS) Strat1->Validate Strat2->Validate Strat3->Validate Validate->Check Iterative feedback

Caption: Systematic troubleshooting workflow for resolving DMSO crash in biological assays.

Protocol: Self-Validating HP-β-CD Inclusion Complexation

This protocol ensures the compound remains in a monomeric state, validating the exact concentration exposed to your biological target. Non-polar drugs consistently demonstrate improved availability in in vitro assays following cyclodextrin complexation[4].

Materials:

  • 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol (Powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

  • PTFE membrane syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer. Stir at 35°C until completely transparent.

  • Phase Solubility Mixing: Add an excess amount of solid 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol directly to the HP-β-CD solution. Crucial Causality Note: Do not use DMSO as an intermediate here, as it will compete with the drug for the cyclodextrin cavity.

  • Equilibration: Place the suspension in a rotary incubator at 37°C and 300 rpm for 48 hours. This prolonged kinetic energy is required to overcome the high crystal lattice energy of the pyrazole derivative and force the benzodioxole ring into the cyclodextrin cavity[3].

  • Filtration: Centrifuge the sample at 20,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid drug.

  • Quantification (Critical Self-Validation Step): Never assume 100% encapsulation. Quantify the exact concentration of the dissolved compound in the filtrate using a pre-calibrated HPLC-UV or LC-MS method. Dilute this quantified stock into your final assay plates to ensure absolute data integrity.

Section 3: Quantitative Comparison of Formulation Strategies

If cyclodextrins are incompatible with your specific assay (e.g., lipid-binding assays where the CD cavity might sequester assay components), alternative miniaturized polymer formulations or surfactants must be evaluated[5].

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Pyrazole Derivatives

Formulation StrategyMechanism of ActionEst. Max Aqueous Conc. (µM)Assay CompatibilityDrawbacks / Limitations
0.1% DMSO (Control) Solvent displacement< 1 µMHighSevere DMSO crash; false positives via aggregation.
20% HP-β-CD Host-guest inclusion complex50 - 150 µMHigh (Cell & Enzymatic)May sequester highly lipophilic assay substrates.
0.01% Pluronic F-127 Polymeric micelle encapsulation10 - 30 µMModerateCan disrupt delicate cell membranes over long incubations.
pH Adjustment (pH > 8.5) Deprotonation of pyrazol-5-ol20 - 50 µMLowNon-physiological pH; alters target protein folding.

Note: The pyrazol-5-ol moiety is weakly acidic. While raising the pH can induce salt formation and improve solubility, it is rarely viable for physiological assays requiring a strict pH of 7.4.

Section 4: Advanced Troubleshooting - The Miniaturized Polymer Approach

For high-throughput screening where bulk complexation is inefficient, recent advancements utilize miniaturized polymer-drug microarrays. By co-dispensing nanoliter volumes of the drug with hydrophilic polymers (like PVP or PEG) directly into 96-well plates, researchers can create amorphous solid dispersions in situ. Upon addition of the aqueous assay buffer, the polymer rapidly dissolves, maintaining the highly hydrophobic pyrazole derivative in a supersaturated, bioavailable state without requiring toxic organic solvents[5].

References

1.[5] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters / NIH URL:

2.[1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: NIH URL:

3.[4] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: MDPI URL:

4.[2] 4-[(2-Methylphenyl)methoxy]benzamide Troubleshooting / DMSO Crash Phenomenon Source: Benchchem URL:

5.[3] Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice Source: NIH URL:

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

I. Introduction to the Synthesis

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, a substituted pyrazolone, is of significant interest due to the prevalence of the pyrazolone scaffold in medicinal chemistry. These compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The most common and reliable method for synthesizing such pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][3][4]

The primary synthetic route involves the reaction of an appropriate β-ketoester, ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate, with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the desired pyrazolone product.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Symptom: After the reaction and workup, little to no desired product is isolated. This can be confirmed by techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.[5]

      • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting materials are consumed. For many pyrazolone syntheses, heating to reflux in a suitable solvent like ethanol is effective.[1] A study on a similar pyrazolone synthesis found that increasing the reaction temperature to 80°C significantly improved the conversion rate.[6]

    • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the β-ketoester to hydrazine hydrate can limit the yield.

      • Solution: Ensure accurate measurement of starting materials. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

    • Poor Quality Reagents: Degradation of starting materials, particularly hydrazine hydrate, can prevent the reaction from proceeding.

      • Solution: Use freshly opened or properly stored reagents. The purity of the β-ketoester is also crucial.

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.[3]

      • Solution: While ethanol is a common choice, other polar protic solvents or even aprotic dipolar solvents like DMF could be explored for optimization.[3] In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents have shown to improve yields and reaction rates.[7]

Issue 2: Formation of Significant Impurities

  • Symptom: The crude product shows multiple spots on TLC, and spectroscopic analysis (NMR, MS) indicates the presence of undesired byproducts.

  • Possible Causes & Solutions:

    • Side Reactions of Hydrazine: Hydrazine can undergo side reactions, leading to colored impurities.[5]

      • Solution: Maintain a controlled reaction temperature. Overheating can promote the formation of byproducts. Purification by treating a solution of the crude product with activated charcoal can help adsorb colored impurities.[5]

    • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, remaining as an impurity.[5]

      • Solution: Ensure adequate reaction time and temperature to promote the intramolecular cyclization step. The presence of a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate this step.[1]

    • Formation of Pyrazoline Intermediates: Incomplete aromatization can result in pyrazoline byproducts.[5]

      • Solution: The final elimination step to form the aromatic pyrazole ring is often facilitated by the reaction conditions. If pyrazoline intermediates are detected, extending the reaction time or increasing the temperature might be necessary.

Issue 3: Difficulty in Product Purification

  • Symptom: The isolated product is difficult to purify by standard methods like recrystallization or column chromatography. The product may appear as an oil or a waxy solid.

  • Possible Causes & Solutions:

    • Presence of Unreacted Starting Materials: Residual β-ketoester or hydrazine can co-purify with the product.

      • Solution: An acidic wash during the workup can remove unreacted hydrazine by converting it into a water-soluble salt.[5] Unreacted β-ketoester can often be removed by column chromatography.[5]

    • Product Oiling Out: The product may not crystallize properly from the chosen solvent.

      • Solution: Experiment with different recrystallization solvents or solvent mixtures. Cooling the solution slowly and scratching the inside of the flask can induce crystallization. If recrystallization fails, column chromatography on silica gel is a viable alternative.[8]

    • Tautomeric Forms: Pyrazolones can exist in tautomeric forms (keto and enol), which can sometimes complicate purification and characterization.[4]

      • Solution: Be aware of the potential for tautomerism when interpreting spectroscopic data. The predominant tautomer can be influenced by the solvent and pH.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Ethanol is a commonly used and effective solvent for the Knorr pyrazole synthesis due to its ability to dissolve both the β-ketoester and hydrazine hydrate, and its suitable boiling point for refluxing the reaction.[1] However, the optimal solvent can be reaction-specific. For some pyrazole syntheses, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have been shown to give better results.[3] Green chemistry approaches have also explored the use of water, ionic liquids, or even solvent-free conditions, which can lead to faster reaction rates and reduced environmental impact.[7][9][10]

Q2: Is a catalyst necessary for this reaction?

A2: The condensation of a β-ketoester with hydrazine is often self-catalyzing to some extent, and many procedures proceed without an added catalyst.[4] However, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction, particularly the initial condensation and subsequent cyclization steps.[1] Some modern synthetic protocols utilize catalysts like Ce/SiO2 or quinine for specific pyrazolone syntheses to improve yields and enantioselectivity, respectively.[11]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials (β-ketoester), any intermediates, and the final product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

Q5: What is the expected tautomeric form of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol?

A5: Pyrazol-5-ols can exist in several tautomeric forms. While often drawn in the keto form (pyrazolone), the enol form, which benefits from the aromaticity of the pyrazole ring, is generally the major structural form observed.[4] The specific equilibrium between tautomers can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, can help determine the predominant tautomer in a given sample.

IV. Experimental Protocols & Data

Optimized Protocol for the Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

  • To a solution of ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Table 1: Optimization of Reaction Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol78 (Reflux)4~85
2Acetic Acid1002~70
3DMF1002~80
4Water1006~65

Note: The yields presented are typical and may vary based on the specific experimental setup and purity of reagents.

V. Visualizations

Diagram 1: Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketoester Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate hydrazone Hydrazone Intermediate ketoester->hydrazone Condensation (-H2O) hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol cyclized->product Elimination (-EtOH)

Caption: Knorr-type synthesis of a pyrazolone.

Diagram 2: Troubleshooting Flowchart

G start Low Yield or Impurities? check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Check Reagent Quality start->check_reagents purification Review Purification Strategy start->purification incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents optimize_solvent Optimize Solvent screen_solvents Screen Solvents (e.g., DMF, water) optimize_solvent->screen_solvents acid_wash Acid Wash for Hydrazine purification->acid_wash charcoal_treatment Charcoal for Color purification->charcoal_treatment column_chrom Column Chromatography purification->column_chrom side_reactions Side Reactions? incomplete_rxn->side_reactions No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes adjust_stoichiometry Adjust Stoichiometry incomplete_rxn->adjust_stoichiometry Yes side_reactions->optimize_solvent Yes success Improved Yield/Purity increase_time_temp->success adjust_stoichiometry->success use_fresh_reagents->success screen_solvents->success acid_wash->success charcoal_treatment->success column_chrom->success

Caption: Troubleshooting guide for pyrazolone synthesis.

VI. References

  • BenchChem Technical Support Team. (2025). Optimizing solvent and base selection for pyrazole synthesis. BenchChem.

  • El-Sayed, R., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.

  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.

  • ResearchGate. (n.d.). Optimization of the Synthesis of Pyrazolone 13. [Link]

  • Li, Y., et al. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance.

  • ResearchGate. (n.d.). Optimization of pyrazoline synthesis from chalcone. [Link]

  • ResearchGate. (n.d.). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO4. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol via the classical Knorr condensation of ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate with hydrazine hydrate is a foundational procedure in medicinal chemistry [2]. However, researchers frequently encounter poor reproducibility, manifesting as variable yields, unexpected colored byproducts, or "impure" NMR spectra.

As a Senior Application Scientist, I have deconstructed the physicochemical mechanics behind these issues. This guide provides self-validating protocols and causal troubleshooting steps to ensure robust reproducibility in your workflows.

Section 1: Validated Experimental Workflow & Causal Methodology

To achieve reproducible synthesis, one must strictly control the stoichiometry, the nucleophilic addition-elimination sequence, and the amphoteric isolation phase. The following protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Step-by-Step Protocol: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol
  • Reagent Validation (The Causality of Titer):

    • Action: Prior to reaction, verify the titer of your hydrazine hydrate via iodometric titration.

    • Causality: Hydrazine hydrate is highly hygroscopic and susceptible to aerial oxidation. Degraded hydrazine introduces excess water and lacks the stoichiometric nucleophilicity required. This shifts the reaction pathway away from hydrazone formation and toward base-catalyzed hydrolysis (saponification) of the β -keto ester starting material [3].

  • Condensation Phase:

    • Action: Dissolve ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (1.0 eq) in anhydrous ethanol (0.5 M). Purge with Argon. Cool the vessel to 0 °C. Add hydrazine hydrate (1.05 eq) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack to form the hydrazone intermediate is exothermic. Controlling the temperature prevents the formation of bis-adducts and suppresses premature cyclization before complete hydrazone conversion is achieved.

  • Cyclization Phase:

    • Action: Heat the mixture to a gentle reflux (78 °C) for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Causality: The intermediate hydrazone undergoes intramolecular cyclization, expelling ethanol to form the pyrazolone core. The reaction is complete when the UV-active starting ester spot is entirely consumed, replaced by a highly polar baseline spot (the pyrazolone).

  • Isolation via Isoelectric Precipitation (Critical Step):

    • Action: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the residue in a minimal volume of distilled water. Using a calibrated pH meter, carefully adjust the pH to exactly 6.0–6.5 using 1M HCl or 1M NaOH.

    • Causality: Pyrazol-5-ols are highly amphoteric. At high pH, they exist as water-soluble enolate anions; at low pH, they form water-soluble pyrazolium cations. Precipitation only occurs quantitatively at the isoelectric point.

  • Purification:

    • Action: Filter the resulting heavy precipitate, wash with ice-cold water, and recrystallize from ethanol to afford the pure product.

Workflow & Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Synthesis of 3-(1,3-benzodioxol-5-yl) -1H-pyrazol-5-ol Reaction Knorr Condensation (Beta-Keto Ester + Hydrazine) Start->Reaction Issue1 Issue: Low Yield / No Precipitation Reaction->Issue1 Isolation Phase Issue2 Issue: Complex NMR / Apparent Impurities Reaction->Issue2 Characterization Issue3 Issue: Colored Byproducts (Red/Brown) Reaction->Issue3 Reaction/Workup Issue4 Issue: Ester Hydrolysis (No Product Formed) Reaction->Issue4 Reagent Quality Fix1 Check pH (Isoelectric Point) Adjust strictly to pH 6.0-6.5 Issue1->Fix1 Fix2 Tautomerism (OH, NH, CH) Run VT-NMR or change solvent Issue2->Fix2 Fix3 Prevent Oxidation Degas solvents, use Argon Issue3->Fix3 Fix4 Hydrazine Degradation Validate Titer before use Issue4->Fix4

Caption: Logical workflow for the synthesis and causal troubleshooting of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My yields are highly inconsistent (ranging from 20% to 80%). The reaction seems complete by TLC, but I cannot recover the mass during workup. What is happening? A1: This is almost always an isolation failure due to the amphoteric nature of the pyrazole ring. 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol possesses both a basic pyrazole nitrogen (pKa ~2.5) and an acidic hydroxyl group (pKa ~7.5). If your quench or workup leaves the aqueous phase too basic (pH > 8) or too acidic (pH < 3), the compound remains completely dissolved in the aqueous layer as a salt. Resolution: Implement a strict pH-controlled precipitation. Do not rely on pH paper; use a calibrated pH meter to adjust the aqueous workup solution to exactly pH 6.0–6.5. You will observe immediate, heavy precipitation of the neutral zwitterion/tautomer.

Q2: My NMR spectrum (in DMSO-d6) is a mess. It looks like I have a mixture of three different compounds, but my LC-MS shows a single sharp peak with the correct mass. Is my product degrading? A2: Your product is not degrading; you are observing prototropic tautomerism. Pyrazolones unsubstituted at the 4-position exist in a dynamic equilibrium of three tautomeric forms: the 1H-pyrazol-5-ol (OH form), the 2,4-dihydro-3H-pyrazol-3-one (CH form), and the 1,2-dihydro-3H-pyrazol-3-one (NH form) [1]. Resolution: The tautomeric ratio is highly solvent-dependent. In polar aprotic solvents like DMSO-d6, the exchange rate between the OH and NH forms is often slow on the NMR timescale at room temperature, leading to peak broadening or doubling of the aromatic and pyrazole signals. To resolve this, run a Variable-Temperature (VT) NMR at 80 °C to increase the exchange rate, which will coalesce the tautomeric signals into a single, time-averaged spectrum. Alternatively, use CDCl3, which heavily favors the OH form via dimerization [1].

Q3: During the reaction, the mixture turns a deep red/brown color, and I isolate a highly colored impurity. How do I prevent this? A3: Pyrazol-5-ols are highly susceptible to oxidative dimerization, especially under basic conditions in the presence of oxygen. The oxidation of the pyrazolone core leads to the formation of deeply colored bis-pyrazolones (analogous to rubazonic acid derivatives). Resolution: Degas your ethanol by sparging with Argon or Nitrogen for 15 minutes prior to the reaction. Run the entire reflux and cooling process under an inert atmosphere. If the color persists in the crude mixture, add a catalytic amount of a mild reducing agent (e.g., sodium dithionite) during the aqueous workup before pH adjustment.

Q4: The starting β -keto ester disappears, but I am recovering 1,3-benzodioxole-5-carboxylic acid instead of the pyrazole. Why? A4: Your hydrazine hydrate has degraded and contains excessive water. When the nucleophilicity of the hydrazine is compromised, the basicity of the solution drives the retro-Claisen condensation or simple saponification of the ethyl ester, yielding the carboxylic acid [3]. Resolution: Titrate your hydrazine hydrate or use a fresh, sealed bottle. If anhydrous conditions are strictly required, use hydrazine hydrochloride in the presence of exactly one equivalent of sodium acetate to ensure precise stoichiometry and minimize free water.

Section 3: Quantitative Data Summary

To aid in process optimization, the following table summarizes the critical physicochemical parameters, their optimal ranges, and the diagnostic indicators of deviation.

ParameterOptimal ConditionConsequence of DeviationDiagnostic Indicator
Hydrazine Stoichiometry 1.05 – 1.10 equivalentsSaponification of β -keto ester (if high water/low titer)Presence of benzodioxole-carboxylic acid on TLC
Reaction Temperature 0 °C addition, 78 °C refluxBis-adduct formation (if added hot)Multiple high-molecular-weight spots on LC-MS
Isolation pH 6.0 – 6.5 (Isoelectric point)Product loss to the aqueous layerHigh purity by HPLC, but <30% isolated yield
Atmosphere Argon / NitrogenOxidative dimerizationDeep red/brown coloration of the reaction mixture
NMR Solvent DMSO-d6 (with VT at 80 °C)Complex spectra due to slow tautomeric exchangeDoubling of aromatic and CH2/CH signals

References

  • Holzer, W., et al. (2004). On the Tautomerism of Pyrazolones: The Geminal 2J[pyrazole C-4,H-3(5)] Spin Coupling Constant as a Diagnostic Tool. Tetrahedron, 60(32), 6791-6805. URL:[Link]

  • Afonso, C. A. M., et al. (2016). Knorr Pyrazole Synthesis of Edaravone. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 366-369). The Royal Society of Chemistry. URL:[Link]

  • Schrecker, L., et al. (2023). Discovery of Unexpectedly Complex Reaction Pathways for the Knorr Pyrazole Synthesis via Transient Flow. Reaction Chemistry & Engineering, 8, 41-46. URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol using 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Pyrazole derivatives, in particular, are scaffolds of significant interest due to their wide range of biological activities.[1] This guide focuses on 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, a molecule that presents a classic structural elucidation challenge perfectly suited for modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary challenges in confirming this structure lie in definitively establishing the regiochemistry—proving the benzodioxole moiety is attached to the C3 position of the pyrazole ring—and identifying the dominant tautomeric form in solution. Pyrazol-5-ones can exist in several tautomeric forms (OH, NH, and CH2-keto), and their equilibrium is often solvent-dependent.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow. We will move beyond a simple listing of techniques to explain the causality behind our experimental choices, demonstrating how a logical sequence of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) can provide a self-validating system for complete structural verification.

The Structural Hypothesis and Key Questions

Our starting point is the proposed structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol. To confirm this hypothesis, we must use NMR to answer three critical questions:

  • Fragment Confirmation: Do the spectra contain signals consistent with both a 1,3-benzodioxole system and a pyrazole ring?

  • Connectivity: What is the precise point of attachment between the two ring systems? Is the benzodioxole group at C3 of the pyrazole, as proposed?

  • Tautomerism: Which tautomeric form of the pyrazol-5-ol predominates in the chosen solvent?

Below is the hypothesized structure with a standard numbering scheme for NMR assignment.

Caption: Hypothesized structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol with atom numbering.

Experimental Design: A Self-Validating Workflow

Our approach is sequential, where each experiment provides a piece of the puzzle, and the final HMBC spectrum validates the entire assembly. The choice of solvent is critical; DMSO-d₆ is selected because its hydrogen-bond accepting nature slows the exchange of labile protons (OH and NH), making them more likely to be observed in the ¹H NMR spectrum.

Caption: The logical workflow for NMR-based structure elucidation.

Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the synthesized compound. A higher concentration is beneficial for ¹³C-based experiments like HSQC and HMBC.[3]

    • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

    • Cap the tube and vortex gently to ensure complete dissolution.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers a range from approximately -1 to 15 ppm to capture all signals, including potentially downfield NH protons.[3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

    • DEPT-135: This experiment is invaluable for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.[4]

  • D₂O Exchange:

    • After acquiring the initial ¹H spectrum, remove the NMR tube.

    • Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

    • Cap and shake the tube vigorously for one minute to facilitate proton-deuterium exchange.[3]

    • Re-acquire the ¹H NMR spectrum. Signals corresponding to exchangeable protons (OH, NH) will significantly broaden or disappear.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY (e.g., 'cosygpqf') pulse sequence. This experiment reveals protons that are J-coupled, typically through two or three bonds.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3') pulse sequence. This experiment correlates protons directly to the carbons they are attached to (¹J-CH).[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC (e.g., 'hmbcgplpndqf') pulse sequence. This is the key experiment for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²J-CH, ³J-CH).[4][6]

Data Interpretation: Assembling the Structural Puzzle

Here, we will walk through the analysis of hypothetical but realistic NMR data to demonstrate the elucidation process.

Step 1: 1D NMR - The Parts List
  • ¹H NMR (DMSO-d₆):

    • A very broad singlet around 12.5 ppm (1H) and another broad singlet around 9.8 ppm (1H) are observed. These are candidates for our NH and OH protons.

    • Three signals appear in the aromatic region: a doublet at ~7.35 ppm (1H, d, J ≈ 1.8 Hz) , a doublet of doublets at ~7.20 ppm (1H, dd, J ≈ 8.2, 1.8 Hz) , and a doublet at ~7.00 ppm (1H, d, J ≈ 8.2 Hz) . This pattern is characteristic of a 1,2,4-trisubstituted benzene ring, consistent with our benzodioxole moiety.

    • A singlet at ~6.10 ppm (2H) corresponds to the two equivalent protons of the -O-CH₂-O- group.

    • A sharp singlet at ~5.95 ppm (1H) is a strong candidate for the lone proton on the pyrazole ring (H4).

  • D₂O Exchange: Upon addition of D₂O, the broad signals at 12.5 ppm and 9.8 ppm disappear, confirming them as the exchangeable N-H and O-H protons.

  • ¹³C NMR & DEPT-135:

    • The spectrum shows 9 distinct carbon signals, consistent with the 9 unique carbon environments in the proposed structure.

    • DEPT-135 confirms the presence of 4 CH groups (three aromatic, one on the pyrazole ring) and one CH₂ group (-O-CH₂-O-). The remaining four signals are quaternary carbons.

Step 2: COSY - Mapping the Spin Systems

The COSY spectrum provides the first layer of connectivity information. A cross-peak between two protons indicates they are coupled.[7]

  • A clear correlation is seen between the aromatic proton at 7.20 ppm (H6') and its neighbors at 7.35 ppm (H2') and 7.00 ppm (H5') . This confirms the assignment of the protons on the benzodioxole ring.

  • Crucially, the pyrazole proton at 5.95 ppm (H4) and the dioxole methylene protons at 6.10 ppm show no COSY cross-peaks, indicating they are isolated spin systems.

Step 3: HSQC - Linking Protons to Carbons

The HSQC spectrum definitively links each proton to its directly attached carbon atom.

  • The aromatic protons at 7.35, 7.20, and 7.00 ppm correlate to carbon signals at approximately 106, 122, and 108 ppm, respectively.

  • The methylene protons at 6.10 ppm correlate to the carbon signal around 101 ppm.

  • The pyrazole proton at 5.95 ppm (H4) correlates to a carbon signal around 90 ppm (C4).

Step 4: HMBC - The Definitive Connection

The HMBC experiment is the most powerful tool for this problem, as it reveals correlations across two or three bonds, allowing us to connect the isolated fragments.[6][8] The key correlations that unambiguously prove the structure are:

  • Connecting the Rings (H6' → C3 & H2' → C3): The protons on the benzodioxole ring at H2' (7.35 ppm) and H6' (7.20 ppm) will show a 3-bond correlation (³J-CH) to the pyrazole carbon at the point of attachment. Observing a cross-peak between these protons and the quaternary carbon signal of C3 (around 145 ppm) is unequivocal proof of the C3-C1' bond.

  • Confirming Pyrazole Substitution (H4 → C3 & H4 → C5): The pyrazole proton H4 (5.95 ppm) will show strong correlations to the adjacent carbons within its ring. A 2-bond correlation (²J-CH) to C3 (~145 ppm) and C5 (~155 ppm) confirms its position between these two carbons.

  • Validating the Benzodioxole Link (H4 → C1'): A 3-bond correlation from H4 to the quaternary carbon C1' of the benzodioxole ring further solidifies the connection point.

G H2 H2' (~7.35 ppm) C3 C3 (~145 ppm) H2->C3 ³J (Key Correlation) H6 H6' (~7.20 ppm) H6->C3 ³J (Key Correlation) C5 C5 (~155 ppm) H4 H4 (~5.95 ppm) H4->C3 ²J H4->C5 ²J C1_prime C1' H4->C1_prime ³J

Caption: Key HMBC correlations confirming the connectivity of the two ring systems.

Addressing Tautomerism

The presence of a single, sharp proton signal (H4) and its corresponding CH carbon signal (C4) in the ¹H and HSQC spectra, respectively, strongly indicates that one tautomeric form is dominant in DMSO solution. The chemical shifts observed for the pyrazole ring carbons C3 (~145 ppm) and C5 (~155 ppm) are consistent with the 1H-pyrazol-5-ol tautomer. The alternative keto-forms would feature a CH₂ group, which would appear as a negative peak in the DEPT-135 spectrum and have a much more upfield chemical shift (~40-50 ppm). The absence of such signals confirms the pyrazol-5-ol as the major species.

Data Summary

The following table summarizes the assigned chemical shifts and key correlations that validate the structure.

Position¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations from ¹H
Pyrazole Ring
N1-H~12.5, br s-C3, C5
C3-~145 (qC)-
H4~5.95, s~90 (CH)C3, C5, C1'
C5-~155 (qC)-
5-OH~9.8, br s-C4, C5
Benzodioxole Ring
C1'-~125 (qC)-
H2'~7.35, d~106 (CH)C3, C4', C6'
C3'-~148 (qC)-
C4'-~147 (qC)-
H5'~7.00, d~108 (CH)C1', C3'
H6'~7.20, dd~122 (CH)C1', C3, C4'
O-CH₂-O~6.10, s~101 (CH₂)C3', C4'

Conclusion

Through a systematic application of 1D and 2D NMR techniques, we have unambiguously confirmed the structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol. The initial 1D NMR and D₂O exchange experiments identified the necessary proton and carbon environments and confirmed the presence of labile protons. The COSY experiment established the proton-proton connectivities within the benzodioxole ring. The HSQC experiment linked all non-labile protons to their attached carbons.

Ultimately, the HMBC experiment served as the definitive tool, providing the crucial long-range correlations between the benzodioxole protons (H2', H6') and the pyrazole carbon (C3), proving the regiochemistry of the linkage. Further HMBC correlations from the pyrazole H4 proton validated the internal structure of the heterocyclic ring. The combined data strongly support the 1H-pyrazol-5-ol as the predominant tautomer in DMSO solution. This self-validating workflow demonstrates the power of multi-dimensional NMR as an indispensable tool for structural elucidation in modern chemical research.

References

  • ResearchGate. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • PubMed. (2007, May 24). Structure elucidation of a pyrazolo[9][10]pyran derivative by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(8), 694-697. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Retrieved from [Link]

  • Hranjec, M., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Molecules, 9(4), 238-251. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. 22, 273-278. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol Derivatives: A Comparative Guide for Target-Specific Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, the identification of versatile, highly tunable heterocyclic scaffolds is critical for developing targeted therapeutics. The 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol core has emerged as a privileged structure, demonstrating remarkable polypharmacology. By systematically modulating this scaffold, medicinal chemists can drive selectivity toward two distinct and highly valuable therapeutic targets: Endothelin (ETA/ETB) receptors (for cardiovascular diseases) and Acetylcholinesterase (AChE) (for neurodegenerative disorders like Alzheimer's disease).

This guide objectively compares the performance of optimized 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol derivatives against unoptimized baseline scaffolds and standard clinical alternatives (e.g., Bosentan and Tacrine). Furthermore, it provides self-validating experimental workflows to ensure robust, reproducible SAR data generation.

Mechanistic Rationale & Scaffold Significance

The structural anatomy of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol offers two distinct functional zones for SAR optimization:

  • The 1,3-Benzodioxole Ring: Acts as a lipophilic anchor. The oxygen atoms in the dioxole ring serve as hydrogen-bond acceptors, facilitating deep insertion into hydrophobic receptor pockets.

  • The Pyrazol-5-ol Core: Provides a rigid, planar geometry. However, the tautomeric nature of the 5-hydroxyl group (pyrazol-5-ol pyrazolone) can lead to variable hydrogen-bonding states at physiological pH, which often limits target affinity.

By strategically modifying these zones, we can lock the molecule into a specific active conformation, drastically altering its pharmacological profile.

Comparative SAR Analysis

Application 1: Endothelin Receptor Antagonism (ETA/ETB)

Early high-throughput screening identified the base pyrazol-5-ol scaffold as a low-affinity ligand for Endothelin receptors. The causality behind this low affinity lies in the 5-OH group, which fails to form a stable electrostatic interaction within the ETA binding pocket.

The Optimization: Converting the 5-OH to a 5-carboxylic acid (pyrazole-5-carboxylic acid) locks the ionization state. At physiological pH, the carboxylate anion forms a critical, high-affinity salt bridge with the Arg326 residue in the ETA receptor[1]. This single bioisosteric replacement shifts the scaffold from a micromolar hit to a nanomolar lead, achieving binding affinities ( IC50​≈15 nM ) comparable to the clinical standard, Bosentan.

Application 2: Acetylcholinesterase (AChE) Inhibition

For neurodegenerative applications, the target is the narrow, 20 Å-deep gorge of the AChE enzyme. The base scaffold is too small to span both the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the gorge entrance.

The Optimization: Extending the pyrazole N1 position with bulky, aromatic groups—specifically a naphthalen-2-yl-thiazole moiety—creates a dual-binding inhibitor[2]. The 1,3-benzodioxole ring anchors into the CAS via π−π stacking with Trp86, while the bulky thiazole extension interacts with the PAS (Trp286). This optimized derivative outperforms the hepatotoxic standard drug Tacrine by over 7-fold in enzymatic assays.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the optimized derivatives compared to the baseline scaffold and clinical alternatives.

Compound / ScaffoldPrimary TargetPerformance ( IC50​ / Ki​ )Comparison vs. StandardKey Structural Causality
3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol ETA Receptor Baseline (Low Affinity)Tautomeric 5-OH limits rigid electrostatic binding.
Pyrazole-5-carboxylic acid derivative ETA Receptor IC50​=15 nM Comparable to Bosentan5-COOH forms a stable salt bridge with Arg326.
Bosentan (Clinical Standard)ETA/ETB IC50​=4.7 nM Baseline StandardSulfonamide core provides dual ETA/ETB antagonism.
Benzodioxol-pyrazoline-thiazole AChE Ki​=3.3 nM 7x more potent than TacrineBulky thiazole spans both CAS and PAS of the enzyme.
Tacrine (Clinical Standard)AChE Ki​=22.9 nM Baseline StandardAcridine core binds CAS but lacks PAS interaction.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in your SAR campaigns, the following protocols must be implemented as self-validating systems.

Protocol A: Microwave-Assisted Synthesis & Structural Validation

Microwave irradiation is chosen over conventional heating to provide uniform thermal energy, drastically reducing reaction times from hours to minutes. This minimizes the formation of thermodynamic side-products, preserving the sensitive benzodioxole ring.

  • Reaction Setup: Combine 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile (1.0 eq) and the appropriate hydrazine derivative (1.1 eq) in absolute ethanol (5 mL) within a microwave-safe quartz vial.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Irradiation: Subject the vial to microwave irradiation at 120°C for 15 minutes (150 W).

  • Self-Validation (Reaction Monitoring): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting nitrile spot validates reaction completion.

  • Purification & Quality Control: Recrystallize the crude product from hot ethanol.

  • Self-Validation (Purity Threshold): Analyze via HPLC-MS. Stop/Go Decision: The compound must exhibit >95% purity by UV integration (254 nm) before proceeding to biological assays. If <95%, trigger preparative HPLC purification.

Protocol B: High-Throughput AChE Inhibition Assay (Ellman's Method)

This assay relies on the enzymatic cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (measured at 412 nm).

  • Plate Preparation: In a 96-well microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the synthesized derivative (dissolved in DMSO, final concentration ranging from 10−4 to 10−9 M).

  • Incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (15 mM) and 10 µL of DTNB (3 mM).

  • Kinetic Reading: Measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Self-Validation (System Robustness):

    • Blank Control: Include wells with buffer + DTNB + substrate (no enzyme) to subtract spontaneous non-enzymatic hydrolysis.

    • Positive Control: Include wells treated with Donepezil.

    • Z'-Factor Calculation: Calculate the Z'-factor using the positive control and vehicle (DMSO) control. Stop/Go Decision: A Z'-factor ≥0.5 is required to validate the assay plate's robustness before calculating the Ki​ values for the SAR library.

Visualizing the SAR Logic

SAR_Workflow N1 Scaffold Design 3-(1,3-benzodioxol-5-yl) -1H-pyrazol-5-ol N2 Chemical Synthesis (Microwave-assisted) N1->N2 N3 In Vitro Assays (AChE / ETA Binding) N2->N3 N4 SAR Analysis & Docking N3->N4 N4->N1 Iterative Feedback N5 Lead Optimization (Carboxylic Acids) N4->N5

Iterative SAR workflow for optimizing pyrazol-5-ol derivatives.

ET_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR) ET1->ETA Activates PLC Phospholipase C (PLC) ETA->PLC Gq signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 generation Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Antagonist Pyrazol-5-ol Derivative Antagonist->ETA Competitive Inhibition

Mechanism of ETA receptor inhibition by pyrazol-5-ol derivatives.

Conclusion

The 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol scaffold is a highly malleable starting point for drug discovery. As demonstrated by the comparative data, rational SAR modifications—such as locking the 5-position with a carboxylic acid for ETA receptor antagonism or extending the N1 position for dual-site AChE inhibition—can yield lead compounds that significantly outperform traditional clinical standards. By adhering to the self-validating workflows outlined above, research teams can ensure the high fidelity of their hit-to-lead optimization campaigns.

References

  • Title: Nonpeptide endothelin antagonists: from lower affinity pyrazol-5-ols to higher affinity pyrazole-5-carboxylic acids Source: Bioorganic & Medicinal Chemistry Letters (2000) URL: [Link][1]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Omega (2022) URL: [Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: A Precautionary Approach

Due to the absence of a specific SDS, a conservative "worst-case" approach to hazard assessment is mandatory to ensure a high margin of safety. The structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol contains two key moieties that inform our safety and disposal strategy:

  • Pyrazole Ring: Pyrazole derivatives are common in biologically active molecules and can be hazardous.[1] Some pyrazole-containing compounds are classified as skin and eye irritants.[2]

  • Benzodioxole Ring: The 1,3-benzodioxole group is present in various compounds, some of which are classified as flammable liquids and harmful if swallowed.[3][4]

Based on these structural alerts, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol should be treated as a hazardous substance with the potential for skin and eye irritation, and toxicity if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5]To protect against potential splashes of liquid waste or contact with solid particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[5]To prevent skin contact, which may cause irritation.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]To avoid inhalation of any dust or aerosols that may be generated.

Step-by-Step Disposal Protocol

The primary and recommended disposal method for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[1] In-laboratory chemical treatment is strongly discouraged without a validated, compound-specific risk assessment.[1]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste is the first and most critical step. Do not mix waste containing 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol with other waste streams unless explicitly permitted by your EHS department.[5]

  • Solid Waste:

    • Collect all solid materials contaminated with the compound, including residual product, weighing papers, and contaminated PPE (e.g., gloves).[1][5]

    • Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, compatible, and sealed liquid hazardous waste container.[1][5]

    • Ensure the container is chemically compatible with the solvents used. For instance, do not store acidic or basic solutions in metal containers.[6]

Container Management: Secure and Compliant

The integrity of your waste containers is paramount to preventing leaks and spills.

  • Container Selection: Containers must be chemically compatible with the stored waste, free from damage, and equipped with secure, leak-proof closures.[7]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol".[5] Include any known hazard warnings (e.g., "Irritant," "Harmful").

  • Filling: Do not overfill containers. A general rule is to fill to no more than 90% of the container's capacity.[6]

Storage and Accumulation

Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[5] This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Requesting Disposal

Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department and completing all required waste disposal forms or manifests.[1]

Emergency Procedures: Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[5]

  • Containment (for small spills): Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[1] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]

  • Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and the EHS department. Do not attempt to clean up a large spill yourself.[1]

  • Reporting: Report all spills to your laboratory supervisor and EHS office immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Start: Handling 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol ppe Wear Appropriate PPE start->ppe waste_gen Waste Generated ppe->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • 1,3-Benzodioxole SDS, 274-09-9 Safety D
  • SAFETY D
  • SAFETY D
  • 3-(1,3-BENZODIOXOL-5-YL)-N'-(3-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. NextSDS.

Sources

Personal protective equipment for handling 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates like 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol not just with regulatory compliance in mind, but through the lens of structural logic. In drug development and medicinal chemistry, comprehensive toxicological profiles for early-stage building blocks are rarely available. Therefore, we must implement the "Precautionary Principle," treating this compound as a high-priority health hazard until proven otherwise[1].

The following guide provides a self-validating, structurally grounded operational plan for safely handling this specific pyrazole derivative.

Structural Hazard Profiling & Causality

Before selecting our Personal Protective Equipment (PPE), we must analyze the molecule's structural alerts to understand why specific protections are necessary:

  • Benzodioxole Moiety: This functional group is a well-documented structural alert in pharmacology. Upon metabolic activation (e.g., by hepatic CYP450 enzymes), benzodioxoles can form reactive carbene intermediates that irreversibly bind to biological targets. Preventing dermal or inhalation exposure is critical to avoid accidental systemic absorption.

  • Pyrazol-5-ol Tautomerism: The pyrazole ring exists in equilibrium with its pyrazolone tautomer. This dynamic state confers strong hydrogen-bonding capabilities, making the compound a severe mucous membrane and ocular irritant.

  • Aerosolization Risk: As a dry, lyophilized powder, electrostatic forces can cause micro-particulate aerosolization during weighing, posing an acute inhalation risk[2].

Quantitative PPE & Safety Matrix

To ensure operational safety, PPE must scale with the quantity being handled and the physical state of the compound. The following table summarizes the required safety configurations.

Handling ScenarioQuantityPrimary Engineering Control (PEC)Required PPE ConfigurationRationale & Causality
Analytical Weighing < 10 mgEnclosed Analytical BalanceSingle Nitrile gloves (4-mil), Safety Glasses, Standard Lab Coat.Low aerosolization risk; static control is the primary concern.
Bulk Transfer / Aliquoting > 10 mgCertified Chemical Fume Hood (Face velocity >100 fpm)Double Nitrile gloves, Splash Goggles, Fluid-resistant Lab Coat.Higher risk of powder aerosolization; respiratory and ocular protection are paramount[3].
Solubilization (DMSO/Solvents) AnyChemical Fume HoodDouble Nitrile gloves (extended cuff), Face Shield, Chemical Apron.DMSO acts as a rapid dermal permeation enhancer, carrying dissolved API through standard gloves[4].

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

Phase 1: Preparation & Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Validation Check: Check the digital airflow monitor (must read between 80–120 fpm) or tape a small Kimwipe to the bottom of the sash to visually confirm inward directional airflow[2].

  • Establish the Work Zone: Line the hood surface with a disposable, absorbent bench pad (plastic side down). This ensures any micro-spills are immediately trapped and highly visible against the white background.

  • Static Mitigation: Pass an anti-static zero-ion gun over the sealed vial of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, the metal spatulas, and the weigh boats. Causality: Heterocyclic powders hold strong static charges; neutralizing them prevents the powder from "jumping" out of the vial upon opening and bypassing the draft shield.

Phase 2: Weighing & Solubilization
  • Don Advanced PPE: For solubilization, apply double nitrile gloves.

  • Weighing: Open the vial slowly inside the fume hood. Use a micro-spatula to transfer the desired mass into a pre-tared, anti-static weigh boat.

  • Solvent Addition: When preparing stock solutions (e.g., 10-50 mM), add the solvent (typically DMSO) directly to the vial or weigh boat inside the hood[4].

  • The "Double-Glove Strip" Rule: If a drop of the DMSO-compound solution contacts your outer glove, immediately strip the outer glove off inside the hood. Causality: DMSO will permeate a standard 4-mil nitrile glove in under 30 seconds, carrying the benzodioxole derivative directly through your dermal barrier.

Workflow Visualization

G Risk 1. Hazard Assessment (GHS Cat 2/3) PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Risk->PPE Identify Hazards Hood 3. Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Establish Barrier Weigh 4. Anti-Static Weighing (Powder Control) Hood->Weigh Transfer Vials Solubilize 5. Solubilization (DMSO / Buffer) Weigh->Solubilize Liquid Addition Waste 6. Hazardous Waste (EPA Guidelines) Solubilize->Waste Dispose Excess

Operational workflow and safety checkpoints for handling novel pyrazole derivatives.

Spill Response & Chemical Disposal Plan

A rapid, structured response prevents localized contamination from becoming a systemic laboratory hazard.

Powder Spill Containment:

  • Do not sweep. Sweeping mechanically aerosolizes the powder into the breathing zone.

  • Gently cover the spill with damp paper towels (using water or 10% ethanol) to suppress dust[2].

  • Wipe inward from the edges to the center to prevent spreading. Place all contaminated towels into a designated solid hazardous waste bag.

Liquid Spill (DMSO Stock Solution):

  • Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Once absorbed, use a disposable plastic scraper to transfer the material into a hazardous waste container.

  • Decontaminate the surface with a 10% bleach solution (to oxidize residual organics), followed by 70% ethanol to remove any remaining chemical residue.

Disposal Protocol: Under no circumstances should 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol be disposed of in the standard trash or aqueous drain.

  • Solid Waste: Collect all empty vials, contaminated spatulas, and bench pads in a rigid, puncture-proof container labeled "Toxic Organic Solid Waste - Pyrazole Derivatives."

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the assay solvent used. Label clearly with the compound's full IUPAC name to comply with OSHA and EPA tracking guidelines[5].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Health & Safety Guidelines / Chemical Hygiene Plan. Scribd / OSHA.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.